2-acetyl-5-bromo-7-methyl-2H-indazole
Description
Properties
IUPAC Name |
1-(5-bromo-7-methylindazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6-3-9(11)4-8-5-13(7(2)14)12-10(6)8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCHIOYJPLRPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CN(N=C12)C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-5-bromo-7-methyl-2H-indazole typically involves the following steps:
Bromination: The starting material, 2-methyl-2H-indazole, undergoes bromination at the 5-position using bromine in the presence of a suitable catalyst, such as iron(III) bromide.
Acetylation: The brominated product is then acetylated using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-5-bromo-7-methyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a suitable solvent.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Indazole-5-carboxylic acid derivatives.
Reduction: Reduced indazole derivatives.
Substitution: Substituted indazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Potential
Research indicates that indazole derivatives, including 2-acetyl-5-bromo-7-methyl-2H-indazole, exhibit significant anticancer activities. For instance, various indazole compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . In one study, structural modifications of indazole derivatives led to enhanced binding affinities and inhibitory activities against CDK2/cyclin complexes, suggesting their potential as lead compounds in cancer therapy .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Studies evaluating a range of indazole derivatives revealed that certain analogues exhibited potent activity against various protozoa such as Giardia intestinalis and Entamoeba histolytica, outperforming traditional treatments like metronidazole . Additionally, some derivatives showed effectiveness against fungal strains like Candida albicans and Candida glabrata, indicating a broad spectrum of antimicrobial action .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro assays indicated that certain derivatives could inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This suggests that the compound may offer therapeutic benefits in managing inflammation-related conditions .
Case Study 1: Inhibition of CDK2
In a high-throughput screening study, various indazole derivatives were tested for their ability to inhibit CDK2/cyclin complexes. The most promising analogues displayed significantly improved binding affinities compared to standard inhibitors, indicating their potential as therapeutic agents in cancer treatment .
Case Study 2: Antimicrobial Efficacy Against Protozoa
A series of synthesized indazole derivatives were evaluated for their antiprotozoal activity against G. intestinalis and E. histolytica. The results indicated that certain compounds not only inhibited protozoan growth effectively but also exhibited low cytotoxicity towards human cell lines, suggesting a favorable safety profile for further development .
Mechanism of Action
The mechanism by which 2-acetyl-5-bromo-7-methyl-2H-indazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest structural analogs include other brominated indazole derivatives, such as 5-bromo-2-ethyl-2H-indazole (compound 3g, described in ). Below is a comparative analysis:
Key Observations:
Substituent Effects: The acetyl group in the target compound introduces a polar carbonyl moiety, which may improve solubility in polar solvents compared to the ethyl group in 3g. However, steric hindrance from the acetyl group could reduce reactivity in certain reactions.
Synthetic Challenges :
- Compound 3g was synthesized with a 31% yield via alkylation, but the introduction of an acetyl group (as in the target compound) might require additional steps, such as acylation or protection/deprotection strategies.
Spectroscopic Differences :
- While 3g’s ¹H-NMR shows distinct ethyl group signals (δ 1.62 and 4.45) , the target compound’s acetyl group would likely produce a singlet near δ 2.1–2.3 (for the methyl protons) and a carbonyl carbon signal near δ 200–210 in ¹³C-NMR.
Research Implications
- Pharmacological Potential: Brominated indazoles are explored as kinase inhibitors or antimicrobial agents. The acetyl group in the target compound could serve as a handle for prodrug strategies or targeted delivery.
- Materials Science : Bromine’s heavy atom effect makes such compounds candidates for X-ray crystallography studies, though steric effects from the methyl group might complicate crystallization.
Biological Activity
2-Acetyl-5-bromo-7-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in areas such as antimicrobial, anticancer, and anti-inflammatory therapies.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study on related indazole derivatives demonstrated that certain compounds showed potent antiprotozoal effects against pathogens like Giardia intestinalis and Entamoeba histolytica, outperforming the reference drug metronidazole in efficacy. For instance, one derivative was reported to be 12.8 times more active than metronidazole against G. intestinalis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that various indazole derivatives, including those related to this compound, possess antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colorectal cancer). The half-maximal inhibitory concentrations (IC50) for these compounds ranged significantly, indicating varying levels of potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF-7 | 4.07 |
| Compound 2 | HT-29 | 3.74 |
| Compound 3 | MCF-7 | 5.09 |
| Compound 4 | HT-29 | 5.22 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. Some derivatives were found to inhibit cyclooxygenase-2 (COX-2) activity in vitro, suggesting a mechanism similar to that of established anti-inflammatory drugs like rofecoxib .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. This interaction may involve binding to enzymes or receptors, thereby modulating various biochemical pathways. For example, the inhibition of COX-2 can lead to decreased production of pro-inflammatory mediators .
Case Study: Antiprotozoal Activity
A systematic evaluation was conducted on a series of indazole derivatives, including those related to this compound. The study involved testing these compounds against several protozoan pathogens:
-
Pathogen: Giardia intestinalis
- Active Compound: Indazole derivative X
- Activity: 12.8 times more potent than metronidazole.
-
Pathogen: Entamoeba histolytica
- Active Compound: Indazole derivative Y
- Activity: Significant growth inhibition observed.
-
Pathogen: Trichomonas vaginalis
- Active Compound: Indazole derivative Z
- Activity: Enhanced efficacy compared to standard treatments.
These findings highlight the potential of indazole derivatives as promising candidates for developing new antiprotozoal agents .
Case Study: Anticancer Activity
In another study focusing on anticancer properties, several indazole derivatives were synthesized and tested against MCF-7 and HT-29 cell lines. The results indicated that:
- Compound A exhibited an IC50 of 4.07 µM against MCF-7 cells.
- Compound B showed an IC50 of 3.74 µM against HT-29 cells.
These results underscore the effectiveness of these compounds in inhibiting cancer cell proliferation and suggest further exploration into their mechanisms of action and potential clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
